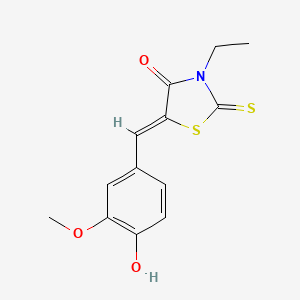

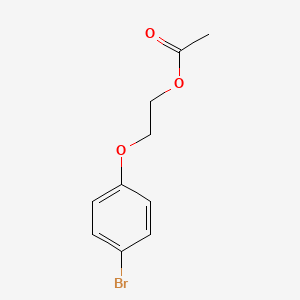

![molecular formula C12H8ClN3O B2593322 2-(2-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1338666-43-5](/img/structure/B2593322.png)

2-(2-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

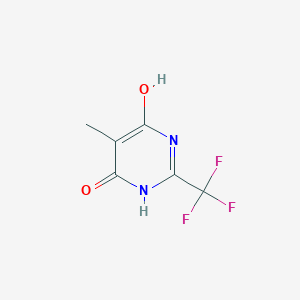

“2-(2-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one” is a heterocyclic compound. It’s a derivative of pyrazolo[1,5-a]pyrazine-4(5H)-one, which has been studied for its antiproliferative effects on lung adenocarcinoma cell lines .

Synthesis Analysis

Starting from the 3,5-dimethyl pyrazole ring and acetophenone derivatives, five different N-propargylated C-3 substituted pyrazoles were obtained. These derivatives were reacted with different amine derivatives using Cs2CO3 in methanol and 11 different pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives were obtained .

Molecular Structure Analysis

The structures of the compounds were determined by IR, 1H NMR, and HRMS. Moreover, representative crystal structures were characterized using X-ray diffraction analysis .

Chemical Reactions Analysis

The reaction of 4-chloropyrazolo[1,5-a]pyrazines with tert-butyl cyanoacetate in DMF solution at 60°C in the presence of NaH led to the formation of products .

Applications De Recherche Scientifique

Anticancer Applications

- Pyrazole compounds have been synthesized and identified as potential anti-cancer agents. Studies involving derivatives like (E)-4-(2-(3-chlorophenyl)hydrazono)-5-methyl-2,4-dihydro-3H-pyrazol-3-one and 4-(2-(2,4,5-trichlorophenyl)hydrazinyl)-2,4-dihydro-3H-pyrazol-3-one showed promising results against human microsomal prostaglandin E synthase 1, indicating their potential in cancer therapy (Thomas et al., 2019).

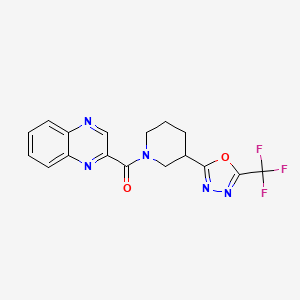

- Novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives were synthesized and showed inhibitory effects on A549 lung cancer cells. Derivatives with specific substitutions exhibited significant anticancer activity, suggesting their potential role in lung cancer treatment (Zhang et al., 2008).

Antimicrobial Applications

- A series of novel pyrazole derivatives exhibited strong antimicrobial activity. Compounds with specific structural features demonstrated higher activity than the reference drug, doxorubicin, indicating their potential as antimicrobial agents (Hafez et al., 2016).

Material Science Applications

- Pyrazole compounds have been evaluated for their physico-chemical properties, such as oscillator strength and hyperpolarizabilities, suggesting their use in photo voltaic systems and as photosensitizers. The molecular electrostatic potential (MEP) plots of these compounds help identify electrophilic and nucleophilic regions, which are crucial for their application in material sciences (Thomas et al., 2019).

Structural and Molecular Analysis

- Structural characterization of pyrazole derivatives through single-crystal X-ray diffraction and other spectroanalytical techniques aids in understanding their chemical behavior and potential applications in drug design and material science (Kariuki et al., 2021).

Mécanisme D'action

Target of Action

Similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as novel cdk2 inhibitors . CDK2, which interacts with cyclin A and cyclin E, is an important member of the CDK family and plays a vital role in cell cycle regulation .

Mode of Action

Similar compounds have been shown to inhibit cdk2, a key regulator of the cell cycle . These compounds fit well within the ATP binding cleft in CDK2, with the core heterocyclic ring overlapping significantly with the adenine group of ATP .

Biochemical Pathways

Inhibition of cdk2, as seen with similar compounds, can disrupt the cell cycle and potentially lead to cell cycle arrest .

Pharmacokinetics

In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties for similar compounds .

Result of Action

Similar compounds have been shown to significantly inhibit the growth of various cell lines . For example, compound 14 displayed potent dual activity against the examined cell lines and CDK2, and was thus selected for further investigations. It exerted a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells .

Action Environment

The properties and stability found in similar compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6g .

Propriétés

IUPAC Name |

2-(2-chlorophenyl)-5H-pyrazolo[1,5-a]pyrazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClN3O/c13-9-4-2-1-3-8(9)10-7-11-12(17)14-5-6-16(11)15-10/h1-7H,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNXSPWQHCPHZNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN3C=CNC(=O)C3=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

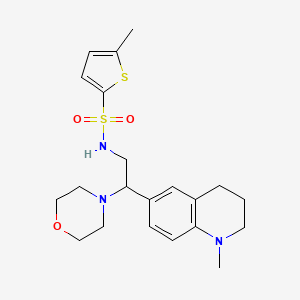

![[(2,3-Dimethylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B2593244.png)

![benzyl {[3-methyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate](/img/structure/B2593246.png)

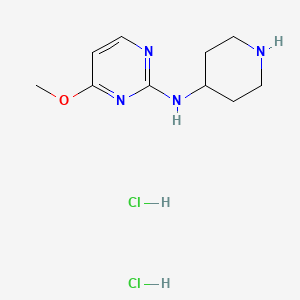

![N-(4-chlorophenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2593259.png)

![1-(2,6-dimethylmorpholino)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone](/img/structure/B2593260.png)

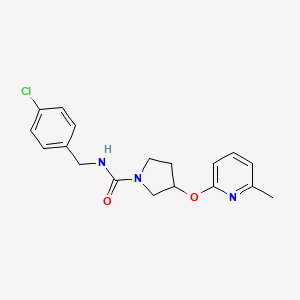

![N~1~-(3-chlorobenzyl)-2-[3-cyclopropyl-5-(1-pyrrolidinylcarbonyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B2593262.png)